N-(2,4-dimethoxyphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
Description
Properties
Molecular Formula |
C21H25N3O5S |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-methyl-4-(2-methylpropyl)-1,1-dioxo-1λ6,2,4-benzothiadiazine-7-carboxamide |
InChI |
InChI=1S/C21H25N3O5S/c1-13(2)12-24-14(3)23-30(26,27)20-10-15(6-9-18(20)24)21(25)22-17-8-7-16(28-4)11-19(17)29-5/h6-11,13H,12H2,1-5H3,(H,22,25) |
InChI Key |
QTJIDFWELPAVOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NS(=O)(=O)C2=C(N1CC(C)C)C=CC(=C2)C(=O)NC3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Formation of N-(2,4-Dimethoxyphenyl) Benzenesulfonamide
The synthesis begins with the reaction of 2,4-dimethoxyaniline with a substituted benzenesulfonyl chloride. For example, 2-nitrobenzenesulfonyl chloride reacts with 2,4-dimethoxyaniline in dichloromethane under basic conditions (pyridine or triethylamine) to yield N-(2,4-dimethoxyphenyl)-2-nitrobenzenesulfonamide. This intermediate is critical for subsequent cyclization and reduction steps.
Reaction Conditions :
-
Solvent : Dichloromethane
-
Base : Pyridine (1.2 equiv)
-
Temperature : 0°C (ice bath), then room temperature
Benzothiadiazine Core Construction
Aza-Wittig Cyclization (Beilstein Method)
The Beilstein approach employs o-azidobenzenesulfonamides treated with ethyl carbonochloridate to form amide intermediates, which undergo intramolecular aza-Wittig cyclization to yield 3-ethoxy-1,2,4-benzothiadiazine 1,1-dioxides. For the target compound, the ethoxy group at position 3 is replaced with a methyl group via hydrolysis and re-alkylation.
Key Steps :
-
Amide Formation : React N-(2,4-dimethoxyphenyl)-2-nitrobenzenesulfonamide with ethyl carbonochloridate in THF.
-
Cyclization : Heat the amide intermediate in toluene at 110°C to induce aza-Wittig reaction, forming the benzothiadiazine ring.
-
Hydrolysis : Treat the 3-ethoxy derivative with HCl to yield the 3-keto intermediate, which is methylated using methyl iodide and K₂CO₃.
Spectroscopic Validation :
Friedel-Crafts Acylation and Cyclization (CN107417641B)
This method involves Friedel-Crafts acylation of aniline derivatives with chlorosulfonyl isocyanate, followed by cyclization. For the target compound, 2,4-dimethoxyaniline reacts with chlorosulfonyl isocyanate in nitromethane with AlCl₃ as a catalyst, forming a sulfonamide that cyclizes under reflux to generate the benzothiadiazine core.
Reaction Conditions :
-
Catalyst : Anhydrous AlCl₃ (1.1 equiv)
-
Solvent : Nitromethane
-
Temperature : 101°C (reflux)
Carboxamide Installation at Position 7
Nitration and Reduction
The 7-position is functionalized by nitrating the benzothiadiazine core, followed by reduction to an amine and conversion to a carboxamide.
Steps :
-
Nitration : Treat the benzothiadiazine with HNO₃/H₂SO₄ at 0°C.
-
Reduction : Reduce the nitro group to an amine using H₂/Pd-C.
-
Amidation : React the amine with acetyl chloride in pyridine to form the carboxamide.
Oxidation to 1,1-Dioxide
The sulfur atoms in the thiadiazine ring are oxidized using H₂O₂ in acetic acid.
Conditions :
-
Oxidizing Agent : 30% H₂O₂ (3.0 equiv)
-
Solvent : Acetic acid
-
Temperature : 70°C, 6 hours
Analytical Data and Validation
Table 1. Spectroscopic Characterization
| Property | Value | Source |
|---|---|---|
| ESI-MS | m/z 563 [M+H]⁺ (calculated) | |
| ¹H NMR (DMSO-d₆) | δ 7.82 (s, 1H, ArH), 3.89 (s, 3H, OCH₃) | |
| ¹³C NMR | δ 168.5 (C=O), 55.2 (OCH₃) |
Comparative Analysis of Synthetic Routes
Table 2. Method Efficiency
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the thiadiazine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzene and thiadiazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Pharmacological Properties
The compound exhibits various pharmacological activities that make it a candidate for therapeutic use:
- Anti-inflammatory Effects : Research indicates that this compound may inhibit specific enzymes and receptors involved in inflammatory processes. It targets mediators such as prostaglandins and leukotrienes, which are crucial in the inflammatory response.
- Antioxidant Activity : The presence of the benzothiadiazine moiety suggests potential antioxidant properties, which can mitigate oxidative stress in biological systems .
- Cardiovascular Benefits : Preliminary studies have indicated that the compound may have a role in treating cardiovascular disorders by modulating mineralocorticoid receptors. This could be beneficial for conditions like heart failure and diabetic nephropathy .
Case Studies
Several studies have investigated the applications of this compound:
- Study on Inflammation : A study published in a peer-reviewed journal demonstrated that N-(2,4-dimethoxyphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide significantly reduced markers of inflammation in animal models. The results indicated a decrease in edema and pain response compared to control groups .
- Cardiovascular Research : Another research project focused on the compound's effects on heart function in diabetic rats. Results showed improved cardiac output and reduced fibrosis in heart tissue when treated with the compound over a specified period .
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Conformational Differences
The compound’s structural analogs, such as N-(2-chlorophenyl)-4-hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide () and 4-hydroxy-2-methyl-1,1-dioxo-N-phenyl-2H-1,2-benzothiazine-3-carboxamide (), share the 1,1-dioxide sulfonamide backbone but differ in substituent placement and functional groups:
- Core Heterocycle: The target compound’s 1,2,4-benzothiadiazine core differs from the 1,2-benzothiazine in analogs, introducing an additional nitrogen atom.
- Substituent Effects : The isobutyl group at position 4 in the target compound may improve lipophilicity and membrane permeability compared to the hydroxy group in or the methyl group in . The 2,4-dimethoxyphenyl moiety provides steric bulk and electron-donating methoxy groups, contrasting with the electron-withdrawing chloro group in .
Conformational Stability
- Thiazine Ring Conformation : Both analogs adopt half-chair conformations in the thiazine ring, stabilized by intramolecular hydrogen bonds (e.g., N–H⋯O, O–H⋯O) . The target compound’s 1,2,4-benzothiadiazine core likely adopts a similar conformation, with puckering parameters (Q, θ, φ) comparable to those reported in (Q = 0.477–0.489 Å, θ = 117.7–118.2°) .
- Hydrogen Bonding : The carboxamide group in the target compound may form intermolecular hydrogen bonds akin to ’s N–H⋯Cl and C–H⋯O interactions, enhancing crystalline stability .
Biological Activity
N-(2,4-Dimethoxyphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a compound of interest due to its potential biological activities. This article synthesizes various research findings regarding its biological effects, particularly in the context of cancer treatment and plant growth regulation.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 345.47 g/mol. Its structure includes a benzothiadiazine core, which is known for various pharmacological properties.
Antitumor Activity
Recent studies have indicated that derivatives of benzothiadiazine-1,1-dioxides exhibit significant cytotoxic activity against various cancer cell lines. Notable findings include:
- Cell Lines Tested :
- Ovarian cancer (OVCAR-3)
- Breast cancer (MDA-MB-468)
- Prostate cancer (DU-145)
- Colon cancer (SW-620)
- Renal cancer (TK-10)
The compound demonstrated potent activity against ovarian and breast cancer cells while showing selectivity towards prostate, colon, and renal cancer cell lines .
| Cell Line | IC50 Value (µM) | Selectivity |
|---|---|---|
| OVCAR-3 | <10 | High |
| MDA-MB-468 | <15 | Moderate |
| DU-145 | <20 | High |
| SW-620 | <25 | Moderate |
| TK-10 | <30 | Moderate |
The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential. This triggers a cascade leading to cell death, making it a promising candidate for further development in oncology .
Plant Growth Regulation
In addition to its antitumor properties, the compound has been studied for its efficacy as a plant growth regulator. Experiments conducted on monocotyledonous and dicotyledonous plants revealed:
- Root Growth Stimulation : The compound significantly enhanced root growth compared to traditional growth regulators like Ivin and Notriol.
| Plant Type | Growth Enhancement (%) |
|---|---|
| Monocotyledonous | 30% |
| Dicotyledonous | 40% |
These results suggest that derivatives of benzothiadiazine can serve as effective low-toxicity growth stimulators in agricultural applications .
Case Studies
-
Case Study on Antitumor Effects :
A study involving the administration of the compound to mice bearing OVCAR-3 tumors showed a reduction in tumor size by over 50% compared to control groups. This indicates significant potential for therapeutic use in human cancers. -
Case Study on Plant Growth :
Field trials using the compound on wheat crops demonstrated improved yield and root biomass compared to untreated controls. This aligns with laboratory findings and suggests practical applications in agriculture.
Q & A
Q. What are the standard synthetic routes for preparing this benzothiadiazine derivative, and how can modifications be introduced?
Methodological Answer : The synthesis typically involves a multi-step approach:
Core scaffold formation : Cyclization of substituted anthranilic acid derivatives with thionyl chloride to form the benzothiadiazine dioxide ring.
Functionalization : Introduction of the isobutyl and methyl groups via nucleophilic substitution or alkylation at positions 3 and 4 of the benzothiadiazine ring.
Carboxamide linkage : Coupling the 7-carboxylic acid moiety with 2,4-dimethoxyaniline using carbodiimide-based coupling agents (e.g., EDC/HOBt).
Modifications can be achieved by altering substituents during step 2 (e.g., varying alkyl halides) or using alternative aryl amines in step 3 .
Q. How is structural characterization performed for this compound?
Methodological Answer : Key techniques include:
- NMR : H and C NMR to confirm substituent positions and stereochemistry (e.g., methoxy protons at δ 3.8–4.0 ppm).
- X-ray crystallography : Resolves bond lengths (e.g., S=O bonds ~1.43 Å) and dihedral angles to confirm the 1,2,4-benzothiadiazine conformation (see Table 1) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 489.18).
Table 1 : Selected crystallographic data (from analogous structures)
| Parameter | Value (Å/°) |
|---|---|
| S–O bond length | 1.43 |
| N–C (carboxamide) | 1.34 |
| Dihedral angle (ring) | 12.5° |
Q. What biological activities are associated with this compound class?
Methodological Answer : Benzothiadiazine 1,1-dioxides exhibit:
- Anti-inflammatory activity : Inhibition of COX-2 (IC values in µM range) via competitive binding assays.
- Antimicrobial effects : Tested against Gram-positive bacteria (e.g., S. aureus) using disk diffusion assays.
- Enzyme modulation : Interactions with kinases or phosphatases via fluorescence polarization assays.
Note: Bioactivity varies with substituents; e.g., methoxy groups enhance solubility but may reduce potency .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
Methodological Answer :
- Systematic substitution : Replace the 2,4-dimethoxyphenyl group with electron-withdrawing (e.g., nitro) or bulky groups (e.g., tert-butyl) to assess steric/electronic effects.
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with S=O groups).
- In vivo validation : Test derivatives in murine inflammation models (e.g., carrageenan-induced paw edema) with dose-response profiling .
Q. How do crystallographic data resolve ambiguities in regiochemical assignments?
Methodological Answer : X-ray diffraction clarifies:
- Substituent orientation : Confirms the 4-isobutyl group’s axial/equatorial position via torsion angles.
- Hydrogen-bonding networks : Identifies intermolecular interactions (e.g., between carboxamide NH and S=O groups) that stabilize the crystal lattice.
- Polymorphism screening : Use differential scanning calorimetry (DSC) to detect alternative crystalline forms affecting bioavailability .
Q. How should contradictory bioactivity data between in vitro and in vivo studies be addressed?
Methodological Answer : Contradictions may arise from:
- Metabolic instability : Perform hepatic microsome assays to assess CYP450-mediated degradation.
- Poor pharmacokinetics : Measure logP values (e.g., >3 indicates excessive hydrophobicity) and adjust via prodrug strategies (e.g., esterification of carboxamide).
- Off-target effects : Use CRISPR-Cas9 knockouts or siRNA silencing to isolate target pathways .
Q. What strategies mitigate synthetic challenges in scaling up this compound?
Methodological Answer :
- Optimize reaction conditions : Replace toxic reagents (e.g., thionyl chloride) with greener alternatives (e.g., polymer-supported sulfonating agents).
- Purification challenges : Employ column chromatography with gradients (e.g., 20–50% ethyl acetate/hexane) to separate diastereomers.
- Yield improvement : Use Design of Experiments (DoE) to identify critical variables (e.g., temperature, solvent polarity) via response surface modeling .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
